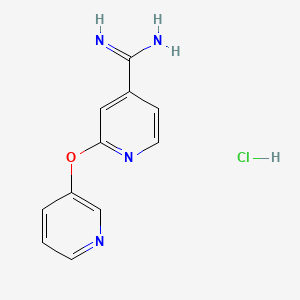
2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride
Overview
Description
2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride (2-POCH) is an organic compound that has recently been studied for its potential applications in biomedical research. This compound has a unique structure that is comprised of a pyridine ring and a carboximidamide group, and it is used in a variety of laboratory experiments.
Scientific Research Applications
1. Quantitative Analysis in Chemistry
A liquid chromatography–tandem mass spectrometry (LC–MS/MS) method was developed to determine hydrophobic N-alkyloxy substituted amidines, including variants of 2-(Pyridin-3-yloxy)pyridine-4-carboximidamide, which was successfully applied to monitor and control the synthesis process. This method is vital for ensuring precision and accuracy in chemical synthesis and analysis (Wojciechowska et al., 2016).
2. Metal Ion Extraction
A study explored the use of hydrophobic N ′-alkyloxypyridine-2-, -3- and -4-carboximidamides as efficient zinc(II) extractants from acidic chloride solutions. Factors like chloride ion concentration and extractant structure were investigated. N ′-(2-ethylhexyloxy)pyridine-4-carboximidamide exhibited high efficiency and suitability in terms of loading capacity for zinc(II) extraction (Wojciechowska et al., 2017).
3. Crystal Structure Analysis
The crystal structures of related compounds, such as N′-aminopyridine-2-carboximidamide, were studied. The molecules in these structures are linked by intermolecular N—H⋯N hydrogen-bonding interactions, forming a network or chain. Such studies are crucial for understanding molecular interactions and designing new materials (Eya’ane Meva et al., 2017).
4. Synthesis of Novel Compounds
2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride has been utilized in the synthesis of novel compounds. For instance, its derivatives have been used for the Fe(III) recovery in solvent extraction processes. This research contributes to the development of new methods for metal ion extraction and separation (Wojciechowska et al., 2019).
properties
IUPAC Name |
2-pyridin-3-yloxypyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O.ClH/c12-11(13)8-3-5-15-10(6-8)16-9-2-1-4-14-7-9;/h1-7H,(H3,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLGLRHCKOXDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=CC(=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-3-yloxy)pyridine-4-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



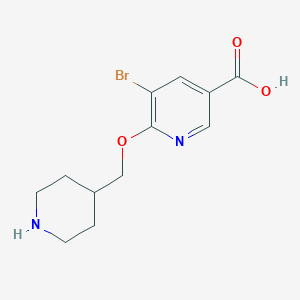
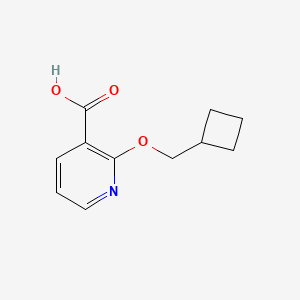


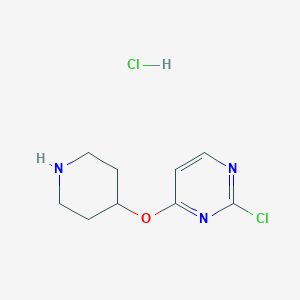


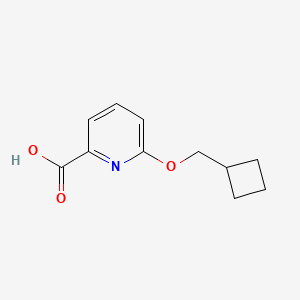
![Ethyl 4-{2-[4-(tert-Butoxycarbonyl)piperazin-1-yl]ethoxy}benzoate](/img/structure/B1391650.png)
![Ethyl Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B1391651.png)

![Methyl 4-{[2-(5-Chloro-2-fluorophenyl)-5-methoxypyrimidin-4-yl]amino}nicotinate](/img/structure/B1391653.png)

